
1-(5-Chloro-2-methylphenyl)-2-thiourea
Overview
Description
1-(5-Chloro-2-methylphenyl)-2-thiourea, also known as 5-Chloro-2-methylthiourea, is an organosulfur compound used in a variety of research applications. It is a white, crystalline solid that is slightly soluble in water and is used in a variety of synthetic and biochemical processes. It is used in the synthesis of a variety of compounds, from pharmaceuticals to agrochemicals. It is also used in the study of the biochemical and physiological effects of certain compounds, as well as in the investigation of their mechanisms of action.
Scientific Research Applications
Organocatalysis
Thiourea derivatives are known for their role in organocatalysis, particularly in asymmetric synthesis. They can act as catalysts in the formation of enantiomerically enriched compounds, which is crucial for producing pharmaceuticals with specific desired activities .
Anion Sensing and Supramolecular Assemblies
These compounds are also used as anion sensors due to their ability to form hydrogen bonds with anions, leading to supramolecular assemblies. This application is significant in the development of new materials and sensors .
3. Activation of Carbonyl and Imine Compounds In chemical synthesis, thiourea derivatives facilitate Michael addition reactions by activating carbonyl and imine compounds. This is important for constructing complex organic molecules .
Pharmaceutical Applications
Thiourea moieties are pharmacophores in drug discovery due to their interactions with proteins and receptor targets. They show a broad range of biological activities, making them valuable in medicinal chemistry .
Biological Activities
Thiourea derivatives exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties. These activities make them targets for developing new therapeutic agents .
Coordination Chemistry
They serve as ligands in metal complexes due to their fascinating coordination chemistry. This application is explored for potential uses in various fields such as catalysis and material science .
Uses in Organic Synthesis
Thioureas are intermediates in several organic synthetic reactions, highlighting their importance in organic synthesis for constructing a wide array of chemical compounds .
Agricultural and Industrial Applications
Some thiourea derivatives are used as preservatives, rodenticides, and insecticides, showcasing their utility beyond the pharmaceutical industry into agriculture and other industrial applications .
Mechanism of Action
Target of Action
It’s structurally similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Mode of Action
It’s structurally similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE, is known to inhibit the Enoyl-[acyl-carrier-protein] reductase [NADH] . This inhibition could potentially disrupt the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the target of its structurally similar compound, it could potentially affect the fatty acid biosynthesis pathway, specifically the synthesis of mycolic acids .
Result of Action
Based on the target of its structurally similar compound, it could potentially disrupt the integrity of the bacterial cell wall, leading to the death of the bacteria .
properties
IUPAC Name |
(5-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAMKSMNMYWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374013 | |
| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72806-61-2 | |
| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72806-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)
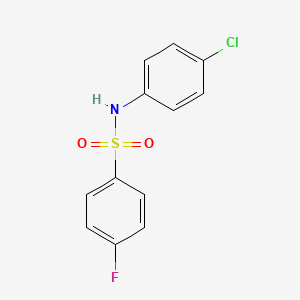
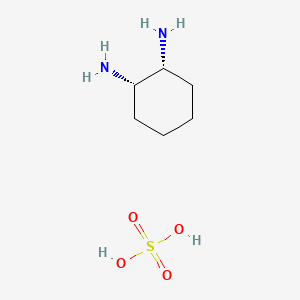

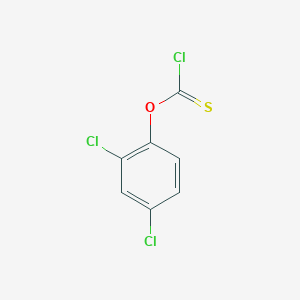
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
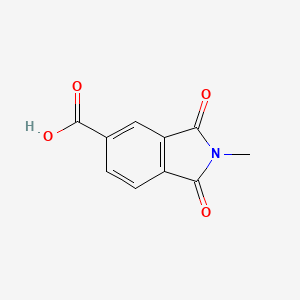
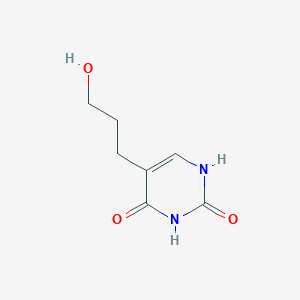

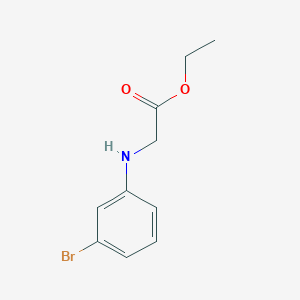
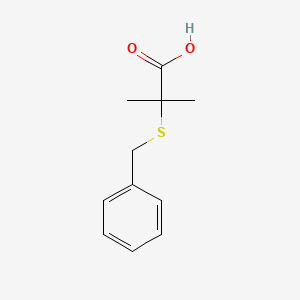

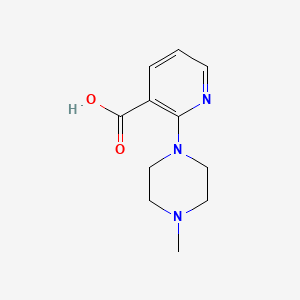
![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)